molecular formula C7H13NO3 B8420993 1-Nitroheptan-4-one

1-Nitroheptan-4-one

Cat. No. B8420993
M. Wt: 159.18 g/mol
InChI Key: WDXRUBJERIFHOD-UHFFFAOYSA-N
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Patent
US07119207B2

Procedure details

To 53.4 g (544 mmol) of 1-hexen-3-one in 250 mL of methanol and 294 mL (5440 mmol) of nitromethane was added as a slow, steady stream 30 mL (136 mmol) of 25% NaOMe in methanol. The resultant yellow solution was warmed to −5° C. over 1 h, and kept between −5° C. and −10° C. for an additional 3 h. The solution was warmed to 0° C. for 1 h and was then quenched with 250 mL of saturated NH4Cl. The mixture was diluted with 200 mL brine to aid in layer separation, and extracted with ether (2×250 mL). The combined ether extracts were washed with Brine, dried with MgSO4, filtered and concentrated to give 75.7 g (88%) of a yellow liquid. 1H NMR revealed the presence of ca. 10% of 7-nitro-trideca-4,10-dione arising from the combination of one molar equivallent of nitromethane with two molar equivallents of 1-hexen-3-one. The products are insepararable by silica gel chromatography (EtOAc/hexanes), so the material was generally used in the next step without purification. Title compound: mass spectrum m/e=144 (M−1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[O:7])[CH2:4][CH2:5][CH3:6].[N+:8]([CH3:11])([O-:10])=[O:9]>>[N+:8]([CH2:11][CH2:1][CH2:2][C:3](=[O:7])[CH2:4][CH2:5][CH3:6])([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCC)=O
Step Two
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was generally used in the next step without purification

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])CCCC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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